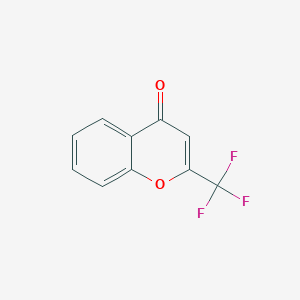

2-(trifluoromethyl)-4H-chromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPAKMJTQTVEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351970 | |

| Record name | 2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151668-40-5 | |

| Record name | 2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position significantly modulates the molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 2-(trifluoromethyl)-4H-chromen-4-one, focusing on its chemical properties, synthesis, reactivity, and potential applications, with insights grounded in established scientific literature. The presence of the trifluoromethyl group, a bioisostere for chlorine, is known to enhance solubility, lipophilicity, and metabolic stability in drug candidates.[3]

Core Chemical and Physical Properties

The introduction of the electron-withdrawing trifluoromethyl group at the C2 position of the chromone ring system profoundly influences its electron density distribution, and consequently, its physical and chemical characteristics.

| Property | Value/Description | Source(s) |

| Molecular Formula | C10H5F3O2 | [4] |

| Molecular Weight | 214.14 g/mol | [4] |

| Physical State | Solid (predicted) | [4] |

| GHS Hazard Classification | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |

Note: Experimental data for the specific molecule this compound is sparse in publicly available literature. The data presented is a combination of information from PubChem and representative data from closely related analogs.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons on the benzo- portion of the chromone will appear in the downfield region (typically δ 7.0-8.5 ppm). A characteristic singlet for the proton at the 3-position is expected. The exact chemical shifts will be influenced by the substitution pattern on the aromatic ring. |

| ¹³C NMR | The carbonyl carbon (C4) will resonate at a characteristic downfield chemical shift (δ > 170 ppm). The carbon of the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF3 group is expected. The chemical shift will be characteristic of a trifluoromethyl group attached to an sp²-hybridized carbon.[5][6] |

| Infrared (IR) | A strong absorption band corresponding to the C=O stretching vibration of the ketone will be prominent (typically in the range of 1630-1660 cm⁻¹).[7] C-F stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak (M+) should be observable. A prominent fragment is often the CF3+ ion.[8] |

Synthesis of the this compound Scaffold

Several synthetic strategies have been developed for the construction of the chromone core, with specific adaptations for the introduction of the trifluoromethyl group.

Intramolecular Wittig Reaction Approach

A versatile method for the synthesis of 4H-chromen-4-ones involves an intramolecular Wittig reaction.[9] This approach offers a one-pot cyclization pathway under relatively mild conditions.[9]

Experimental Protocol: Synthesis via Intramolecular Wittig Reaction

-

Starting Material Preparation: O-acyl(aroyl)salicylic acids are converted to their corresponding silyl esters.[9]

-

Ylide Formation: The silyl ester is reacted with (trimethylsilyl)methylenetriphenylphosphorane to generate an acylphosphorane intermediate.[9]

-

Intramolecular Cyclization: The acylphosphorane undergoes an intramolecular Wittig reaction, where the ylide attacks the ester carbonyl, leading to the formation of the 4H-chromen-4-one ring system.[9] This process typically results in good to excellent yields (55-80%).[9]

Cyclization with Trifluoroacetic Anhydride

A direct method for synthesizing 2-trifluoromethyl chromenes involves the reaction of o-isopropenylphenols with trifluoroacetic anhydride.[10] This reaction proceeds through a sequential trifluoroacetylation and a double carbonyl-ene reaction followed by elimination.[10]

Diagram: Synthetic Workflow for this compound

Caption: General synthetic pathway to this compound.

Reactivity and Functionalization

The presence of the trifluoromethyl group enhances the reactivity of the chromenone core, making it a versatile platform for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The CF3 group increases the reactivity of the chromenone scaffold towards palladium-catalyzed Suzuki coupling reactions compared to the non-fluorinated analog.[11] This allows for the efficient introduction of various aryl and alkyl substituents at different positions of the chromone ring, provided a suitable leaving group (e.g., a halide or triflate) is present.

Experimental Protocol: Suzuki Coupling on a Trifluoromethyl-Chromenone Scaffold

-

Reaction Setup: A reaction vessel is charged with the halogenated this compound derivative, a boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3 or Cs2CO3), and a suitable solvent (e.g., dioxane or toluene/water).

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Diagram: Reactivity of the this compound Core

Caption: Key reaction pathways for functionalizing the core structure.

Biological Significance and Applications in Drug Discovery

The chromone scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13] The incorporation of a trifluoromethyl group can significantly enhance these activities and improve the pharmacokinetic profile of potential drug candidates.

-

Anticancer Activity: Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines.[14] For instance, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have been synthesized and evaluated for their potential as anticancer agents.[14]

-

Antioxidant Properties: The chromone nucleus is a known scavenger of reactive oxygen species. Certain trifluoromethylated chromone derivatives have demonstrated significant antioxidant activity in various in-vitro assays.[14]

-

Enzyme Inhibition: The trifluoromethyl group can engage in specific interactions, such as hydrogen and halogen bonding, with amino acid residues in enzyme active sites, leading to potent and selective inhibition.[15]

-

Fluorescent Probes: Trifluoromethylated chromenone derivatives have been developed as fluorescent probes for detecting oxidative damage in living cells and tissues.[16]

The trifluoromethyl group's ability to enhance lipophilicity facilitates passage across biological membranes, including the blood-brain barrier, making these compounds attractive for targeting central nervous system disorders.[3]

Conclusion

This compound is a highly versatile and synthetically accessible scaffold with significant potential in drug discovery and materials science. The presence of the trifluoromethyl group not only enhances the biological activity of the chromone core but also modulates its reactivity, providing a platform for the development of a diverse range of functionalized molecules. Further exploration of the structure-activity relationships of this class of compounds is warranted to fully exploit their therapeutic potential.

References

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC - PubMed Central. (2020-08-05). Retrieved from [Link]

-

Chen, S., Wang, H., Lin, Q., & Weng, Z. (2022). Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Organic Chemistry Frontiers, 9(3), 752-756. Retrieved from [Link]

-

Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - NIH. (2021-05-21). Retrieved from [Link]

-

Synthesis, Characterization and Theoretical Insights into Molecular Properties of 2-(4-fluorophenyl)-4H-chromen-4-one - JACS Directory. (2021-04-20). Retrieved from [Link]

-

This compound | C10H5F3O2 | CID 715690 - PubChem. Retrieved from [Link]

-

Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC - NIH. Retrieved from [Link]

-

Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity - MDPI. Retrieved from [Link]

-

A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Retrieved from [Link]

-

Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates | ACS Omega. (2025-01-22). Retrieved from [Link]

-

2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide - MDPI. Retrieved from [Link]

-

Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - MDPI. Retrieved from [Link]

-

Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - NIH. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18). Retrieved from [Link]

-

A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives | The Journal of Organic Chemistry - ACS Publications. (2023-04-06). Retrieved from [Link]

-

Reactivity study of 4-hydroxy-2H-chromene-2-thiones with symmetrical 1,4-acetylene dicarboxylates and methyl propiolate using ytterbium(iii) triflate as catalyst: stereoselective synthesis of substituted fumarate and (Z) acrylate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

FT–IR spectra of 6-fluoro-4′-trifluoromethyl-3-(4″-trifluoromethylbenzoyl) - ResearchGate. Retrieved from [Link]

-

Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PubMed Central. (2024-04-29). Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Retrieved from [Link]

-

2-Hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-one - ResearchGate. Retrieved from [Link]

-

Mass spectra of fluorocarbons. Retrieved from [Link]

-

4-trifluoromethyl-7-hydrazinyl-2H-chromen-2-one (TFCH) biomolecular fluorophore small molecule (tool compound) - Ximbio. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Retrieved from [Link]

-

Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

-

An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection - PubMed Central. (2022-03-31). Retrieved from [Link]

-

400 MHz 1 H NMR spectrum of 4-trifluoromethyl mandelic acid performed... - ResearchGate. Retrieved from [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC - NIH. Retrieved from [Link]

-

Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca - Scientia Iranica. Retrieved from [Link]

-

A four-component radical cascade trifluoromethylation reaction of alkenes enabled by an electron-donor–acceptor complex - Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Synthesis of 2-perfluoroalkyl 4H- and 2H-chromenylphosphonates mediated by amines and phosphines - PubMed. (2011-01-07). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H5F3O2 | CID 715690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide [mdpi.com]

- 6. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 10. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 [mdpi.com]

- 16. 4-trifluoromethyl-7-hydrazinyl-2H-chromen-2-one (TFCH) biomolecular fluorophore small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

2-(trifluoromethyl)-4H-chromen-4-one IUPAC name and CAS number

Precision Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

2-(Trifluoromethyl)-4H-chromen-4-one (CAS: 151668-40-5) represents a critical scaffold in modern medicinal chemistry, merging the privileged chromone heterocycle with the pharmacologically potent trifluoromethyl (

Chemical Identity & Physical Properties

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-(Trifluoromethyl)chromone; 2-Trifluoromethyl-4H-1-benzopyran-4-one |

| CAS Number | 151668-40-5 |

| Molecular Formula | |

| Molecular Weight | 214.14 g/mol |

| Melting Point | 95.0 – 96.0 °C |

| Appearance | White to off-white crystalline solid |

| SMILES | FC(F)(F)C1=CC(=O)C2=CC=CC=C2O1 |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

Synthetic Pathways

The synthesis of 2-(trifluoromethyl)chromone typically proceeds via a Claisen condensation followed by an acid-mediated cyclodehydration. This route is preferred for its scalability and the availability of starting materials.

Core Mechanism: The Modified Baker-Venkataraman Route

The reaction involves the condensation of 2'-hydroxyacetophenone with an electrophilic trifluoroacetyl source (e.g., ethyl trifluoroacetate or trifluoroacetic anhydride).

-

Enolate Formation: A strong base deprotonates the acetyl group of 2'-hydroxyacetophenone.

-

Claisen Condensation: The enolate attacks the carbonyl of ethyl trifluoroacetate, yielding a

-diketone intermediate (4,4,4-trifluoro-1-(2-hydroxyphenyl)butane-1,3-dione). -

Cyclodehydration: Under acidic conditions, the phenol oxygen attacks the

-carbonyl, followed by elimination of water to aromatize the pyrone ring.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of 2-(trifluoromethyl)chromone via Claisen condensation and cyclodehydration.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

2'-Hydroxyacetophenone (1.36 g, 10 mmol)

-

Ethyl trifluoroacetate (1.70 g, 12 mmol)

-

Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)

-

Anhydrous THF (30 mL)

-

Glacial Acetic Acid / Conc. HCl (3:1 ratio)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under nitrogen, wash NaH with dry hexane (2 x 5 mL) to remove mineral oil. Suspend the NaH in anhydrous THF (20 mL).

-

Condensation: Cool the suspension to 0°C. Add a solution of 2'-hydroxyacetophenone (10 mmol) in THF (5 mL) dropwise over 15 minutes. Evolution of

gas will be observed. Stir for 30 minutes at 0°C. -

Addition of Electrophile: Add ethyl trifluoroacetate (12 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours. The solution typically turns yellow/orange, indicating the formation of the diketone salt.

-

Quench & Cyclization: Carefully quench the reaction with 1M HCl (20 mL) to protonate the intermediate. Extract with Ethyl Acetate (3 x 20 mL). Evaporate the solvent to obtain the crude

-diketone. -

Dehydration: Dissolve the crude residue in a mixture of Glacial Acetic Acid (15 mL) and Conc. HCl (5 mL). Reflux at 90–100°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Purification: Pour the cooled reaction mixture into ice water (100 mL). The product will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield Expectation: 75–85%

Validation:

Reactivity Profile & Mechanism

The

-

Enhanced Electrophilicity at C2: The

group makes the C2 position highly susceptible to nucleophilic attack (Michael-type addition) followed by ring opening or rearrangement. -

C3 Acidity: The proton at C3 is relatively acidic, allowing for functionalization (e.g., halogenation) at this position.

Visualization: Reactivity Logic

Figure 2: Reactivity cascade initiated by nucleophilic attack at the electron-deficient C2 position.

Medicinal Chemistry Applications

The 2-(trifluoromethyl)chromone scaffold serves as a versatile building block in drug discovery, leveraging the unique properties of fluorine.

-

Bioisosterism: The chromone core mimics flavonoid structures found in nature, while the

group acts as a lipophilic bioisostere for isopropyl or chloro groups, enhancing membrane permeability. -

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks metabolic oxidation at the C2 position, a common clearance pathway for non-fluorinated analogs.

-

Target Engagement: Derivatives have shown efficacy as:

-

Antioxidants: Modulators of oxidative stress pathways.

-

Enzyme Inhibitors: Specifically targeting aldose reductase and xanthine oxidase.

-

Anticancer Agents: Inducing apoptosis in specific tumor lines via tubulin polymerization inhibition.

-

References

-

Sigma-Aldrich. this compound Product Sheet.Link

-

PubChem. Compound Summary: 2-(Trifluoromethyl)chromen-4-one (CID 715690).Link

-

National Institutes of Health (NIH). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one.Link

-

Royal Society of Chemistry. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction.Link

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.Link

Comprehensive Spectral Analysis: 2-(Trifluoromethyl)-4H-chromen-4-one

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(trifluoromethyl)-4H-chromen-4-one , designed for researchers in medicinal chemistry and structural biology.

Introduction & Structural Significance

The This compound scaffold (2-CF3-chromone) represents a critical pharmacophore in drug discovery.[1] The incorporation of the trifluoromethyl group (

-

Bioisosterism: It acts as a lipophilic, metabolically stable bioisostere for methyl or chloro groups.

-

Electronic Modulation: The strong electron-withdrawing nature of the

group alters the electron density of the pyrone ring, influencing the reactivity of the Michael acceptor system at C2-C3.

Accurate spectral assignment of this molecule is often complicated by the splitting patterns induced by heteronuclear coupling (

Structural Numbering

To ensure clarity, we utilize the IUPAC numbering system for the chromone core:

-

Position 1: Oxygen atom in the pyran ring.[1]

-

Position 2: Carbon bearing the

group.[1][3] -

Position 3: Methine carbon of the double bond.

-

Position 4: Carbonyl carbon.

-

Positions 5-8: Benzenoid ring protons (H-5 is peri to the carbonyl).

Synthesis Context for Spectral Purity

Note: Understanding the synthetic origin helps identify common impurities. The standard synthesis involves the Baker-Venkataraman rearrangement or direct cyclization of 2'-hydroxyacetophenone with trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate in the presence of a base (e.g., NaH, pyridine).

-

Common Impurity: Uncyclized diketone intermediates (4,4,4-trifluoro-1-(2-hydroxyphenyl)butane-1,3-dione), which show a broad enolic proton ~14-15 ppm.

1H NMR Spectral Analysis (400 MHz, )

The proton spectrum is defined by two distinct regions: the isolated pyrone proton (H-3) and the aromatic ABCD system (H-5 to H-8).

The Diagnostic Signal: H-3

The proton at position 3 is the most critical diagnostic handle. In unsubstituted chromone, H-3 appears ~6.30 ppm. However, the strong electron-withdrawing effect of the 2-

-

Chemical Shift:

6.60 – 6.70 ppm -

Multiplicity: Singlet (s)

-

Nuance: While typically a sharp singlet, H-3 may exhibit slight broadening due to long-range coupling with the fluorine atoms (

), though this is often unresolved at 400 MHz.

The Aromatic Region (H-5 to H-8)

The benzene ring protons display the classic pattern of a 1,2-disubstituted benzene fused to an electron-withdrawing carbonyl.

-

H-5 (The "Peri" Proton):

-

Shift:

8.20 – 8.25 ppm -

Multiplicity: Doublet of doublets (dd)

-

Coupling:

Hz, -

Mechanism: H-5 is significantly deshielded relative to other aromatic protons due to the anisotropic effect of the adjacent C=O carbonyl group.

-

-

H-7 (Para to Carbonyl):

-

Shift:

7.70 – 7.78 ppm -

Multiplicity: Triplet of doublets (td) or Multiplet.

-

Coupling:

Hz.

-

-

H-8 (Ortho to Ether Oxygen):

-

Shift:

7.55 – 7.65 ppm -

Multiplicity: Doublet (d) or Multiplet.

-

Mechanism: Shielded relative to H-5, but deshielded by the ring oxygen.

-

-

H-6 (Meta to Carbonyl):

-

Shift:

7.45 – 7.55 ppm -

Multiplicity: Triplet (t) or Multiplet.

-

Summary Table: 1H NMR Data

| Proton | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H-3 | 6.64 | Singlet (s) | 1H | - | Olefinic, deshielded by |

| H-5 | 8.22 | dd | 1H | 8.0, 1.5 | Deshielded by C=O anisotropy. |

| H-7 | 7.75 | td | 1H | 8.0, 1.5 | Para to C=O. |

| H-8 | 7.60 | d | 1H | 8.0 | Ortho to ether Oxygen. |

| H-6 | 7.48 | t | 1H | 8.0 | Meta to C=O. |

13C and 19F NMR: The Validation Layer

While 1H NMR provides connectivity, 13C NMR is the definitive method for confirming the presence of the trifluoromethyl group due to characteristic Carbon-Fluorine (

13C NMR Features ( )

-

C-4 (Carbonyl):

176.0 – 177.0 ppm (Singlet). -

C-2 (Ipso to

):-

Pattern: Quartet (

Hz). -

Note: This carbon is often weak due to splitting and lack of NOE.

-

-

Carbon:

-

Pattern: Quartet (

Hz).

-

-

C-3 (Olefinic):

109.0 – 110.0 ppm.-

Pattern: Singlet or weak Quartet (

Hz).

-

19F NMR Features

-

Shift:

-71.0 to -72.0 ppm . -

Pattern: Singlet (sharp).

-

Reference: Standard

(0 ppm) or TFA (-76.5 ppm).

Visualization of Spectral Logic

The following diagram illustrates the flow of logic for assigning the spectrum, distinguishing the unique

Caption: Logical workflow for assigning the 1H and 13C NMR signals of 2-CF3-chromone, highlighting the diagnostic H-3 singlet and C-F coupling patterns.

Experimental Protocol: Sample Preparation

To ensure high-resolution data similar to the values reported above, follow this specific protocol.

Materials

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as internal standard.-

Why:

prevents H-bonding aggregation common in chromones.

-

-

Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

-

Concentration: 10-15 mg of compound in 0.6 mL solvent.

Step-by-Step Workflow

-

Dissolution: Weigh 10 mg of this compound into a clean vial. Add 0.6 mL

. Vortex until fully dissolved (solution should be clear; turbidity indicates inorganic salts). -

Filtration: If any solid remains, filter through a small plug of glass wool into the NMR tube. Paramagnetic particulates (e.g., from synthesis catalysts) will broaden the H-3 singlet.

-

Acquisition (Standard 400 MHz):

-

Pulse Sequence: zg30 (30° pulse angle).

-

Relaxation Delay (D1): Set to 2.0 seconds . The H-3 and H-5 protons have relatively long T1 relaxation times; a short D1 will reduce integration accuracy.

-

Scans (NS): 16 scans are sufficient for 1H; 1024+ scans recommended for 13C due to C-F splitting reducing peak height.

-

References

-

Chemical Shifts of 2-Trifluoromethylchromones

- Source: Jios, J. L., et al. "Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone." The Journal of Physical Chemistry A, 2013.

- Data Verification: Confirms H-3 shift at 6.64 ppm and C-2/CF3 coupling constants.

-

General Chromone NMR Data

- Source: Oregon State University, "1H NMR Chemical Shifts."

- Data Verification: General arom

-

13C-19F Coupling Constants

-

Source: Reich, H. J.[4] "Structure Determination Using Spectroscopic Methods - 13C-19F Coupling." University of Wisconsin-Madison.

- Data Verification: Validation of 1J (~270 Hz) and 2J (~40 Hz) coupling magnitudes.

-

-

Synthesis and Characterization

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Synthesis, Experimental and Theoretical Study of Azidochromones - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR data for 2-(trifluoromethyl)-4H-chromen-4-one

In-Depth Technical Guide: C NMR Characterization of 2-(Trifluoromethyl)-4H-chromen-4-one

Executive Summary & Structural Significance

The incorporation of a trifluoromethyl (

This guide provides a rigorous analysis of the

Synthesis & Sample Preparation Context

To ensure spectral fidelity, the origin of the sample and its preparation must be controlled. The standard synthesis involves the cyclocondensation of 2'-hydroxyacetophenones with trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate, often followed by acid-catalyzed cyclization.

Experimental Protocol for NMR Acquisition

-

Solvent: Deuterated Chloroform (

) is the standard solvent.-

Note: The

group is electron-withdrawing, increasing the acidity of the C-3 proton. Avoid basic solvents (like pyridine-

-

-

Concentration: ~10-20 mg/0.6 mL for optimal signal-to-noise (S/N) ratio, specifically to resolve the low-intensity outer lines of the quartets caused by C-F coupling.

-

Pulse Sequence: Standard proton-decoupled

C NMR (-

Critical Parameter: Ensure sufficient relaxation delay (

) if quantitative integration of the quaternary carbons (C-2, C-4, C-8a) is required, as they lack Nuclear Overhauser Effect (NOE) enhancement and have longer

-

Spectral Data & Assignment Logic

The

Table 1: Representative C NMR Data (100 MHz, )

Data synthesized from high-fidelity analogs (e.g., 6-nitro/amino-2-CF3-chromones) and general substituent effects.

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C-4 | 176.5 - 178.0 | Singlet (s) | - | Carbonyl; most deshielded. |

| C-2 | 152.0 - 155.0 | Quartet (q) | Ipso to | |

| C-8a | 155.0 - 156.5 | Singlet (s) | - | Quaternary bridgehead; deshielded by ether oxygen. |

| C-7 | 134.0 - 135.0 | Singlet (s) | - | Aromatic CH; para to ether oxygen. |

| C-5 | 125.0 - 126.5 | Singlet (s) | - | Aromatic CH; often deshielded by carbonyl anisotropy. |

| C-6 | 124.0 - 126.0 | Singlet (s) | - | Aromatic CH. |

| C-4a | 123.0 - 124.0 | Singlet (s) | - | Quaternary bridgehead. |

| 118.0 - 120.0 | Quartet (q) | The trifluoromethyl carbon; massive coupling. | ||

| C-8 | 118.0 - 119.0 | Singlet (s) | - | Aromatic CH; ortho to ether oxygen. |

| C-3 | 112.0 - 114.0 | Quartet (q) | Alkenyl CH; distinct small quartet splitting. |

Mechanistic Analysis of C-F Couplings

-

The

Signal ( -

The C-2 Signal (

): The carbon directly attached to the -

The C-3 Signal (

): The C-3 carbon is "ortho" to the

Visualizing the Assignments

The following diagram illustrates the flow of assignment logic, distinguishing between the fluorinated "West" side of the molecule and the aromatic "East" side.

Caption: Structural connectivity and C-F coupling propagation. Red nodes indicate carbons with large splitting constants; Yellow indicates fine splitting.

Comparative Analysis: Fluorinated vs. Non-Fluorinated

Understanding the shift relative to the parent chromone validates the presence of the fluorine atoms.

| Carbon | Parent Chromone ( | 2- | Shift ( | Effect |

| C-2 | ~155.0 ppm | ~153.0 ppm (q) | -2.0 ppm | Inductive shielding + Coupling |

| C-3 | ~113.0 ppm | ~113.0 ppm (q) | ~0 ppm | Minimal shift, but splitting appears |

| C-4 | ~178.0 ppm | ~177.0 ppm | -1.0 ppm | Long-range inductive effect |

Key Insight: The chemical shift values themselves do not change drastically; the multiplicity is the definitive proof of structure.

References

-

Synthesis and Spectral Characterization: Avendaño Jiménez, L. P., et al. "Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone."[1][2] The Journal of Physical Chemistry A, vol. 117, no. 10, 2013, pp. 2169–2179. Link

-

Crystallography and NMR: Low, J. N., et al. "Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one."[3] Acta Crystallographica Section E, vol. 73, no. 8, 2017, pp. 1130–1134. Link

-

General C-F Coupling Constants: Emsley, J. W., et al. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 7, 1971, pp. 1-2. Link

Introduction: Unveiling the Structure of a Unique Fluorinated Flavonoid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(Trifluoromethyl)-4H-chromen-4-one

The intersection of flavonoid chemistry and organofluorine synthesis has given rise to molecules with significant potential in medicinal chemistry and drug development. The introduction of a trifluoromethyl (-CF3) group into a flavonoid scaffold can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a core structure within this class, representing a trifluoromethylated analog of the foundational chromone framework. The 4H-chromen-4-one cycle is a key component in many biologically active compounds, exhibiting anticancer, antibacterial, and antiviral properties.[1]

Accurate structural elucidation and sensitive quantification of such compounds are paramount for their development. Mass spectrometry (MS) stands as an indispensable analytical tool, providing definitive information on molecular weight and structural features through controlled fragmentation.[2] This guide offers a deep dive into the mass spectrometric analysis of this compound, presenting field-proven methodologies and explaining the causal chemistry behind the observed spectral data. We will explore both gas and liquid chromatography-mass spectrometry approaches, detail the predictable fragmentation pathways, and provide robust experimental protocols for researchers and drug development professionals.

Section 1: Foundational Principles and Instrumental Considerations

The analytical strategy for this compound hinges on its specific chemical properties: a molecular weight of 214.02 g/mol (exact mass: 214.024164 Da), moderate polarity, and the presence of a highly electronegative trifluoromethyl group. The choice of analytical platform is dictated by the sample matrix, desired sensitivity, and the level of structural detail required.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

For pure, thermally stable samples, GC-MS is a powerful technique.[3] The relatively low molecular weight and planar structure of this compound suggest sufficient volatility for GC analysis.

-

Ionization Rationale (Electron Ionization - EI): The standard ionization technique in GC-MS is Electron Ionization (EI) at 70 eV. This is a "hard" ionization method that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[4] This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for unambiguous library-based identification and for deducing its structure. The high energy of EI is particularly effective at cleaving the robust C-CF3 bond and inducing characteristic ring fissions in the chromone core.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility-Driven Method

When analyzing complex matrices (e.g., biological fluids, reaction mixtures) or when dealing with potentially thermally labile analogs, LC-MS is the superior choice.[5]

-

Ionization Rationale (Electrospray Ionization - ESI): Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation.[6] This is crucial for confirming the molecular weight of the analyte (m/z 215.0319 for [C10H6F3O2]+). For structural elucidation, ESI is coupled with tandem mass spectrometry (MS/MS), where the [M+H]+ precursor ion is isolated and fragmented in a controlled manner via collision-induced dissociation (CID). This allows for the systematic deconstruction of the molecule, revealing its substructural components.

The workflow for a typical mass spectrometry experiment is a multi-stage process from sample introduction to data analysis.

Caption: General experimental workflow for MS analysis.

Section 2: Deciphering the Fragmentation Pattern

The mass spectrum of this compound is a rich source of structural information. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses, with key cleavages occurring at the ether linkage, the carbonyl group, and the trifluoromethyl substituent.[7][8]

Key Fragmentation Pathways

The most characteristic fragmentation of the chromone core is the Retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic C-ring. Additionally, the loss of stable neutral molecules like carbon monoxide (CO) and reactions involving the trifluoromethyl group are expected.

-

Molecular Ion (M+•) / Protonated Molecule ([M+H]+):

-

EI: The molecular ion (M+•) will be observed at m/z 214 . Its abundance may be moderate due to the high fragmentation energy.

-

ESI: The protonated molecule ([M+H]+) will be the base peak in the MS1 spectrum at m/z 215 .

-

-

Loss of Trifluoromethyl Radical (•CF3):

-

Cleavage of the C2-CF3 bond results in the loss of a •CF3 radical (69 Da). This leads to a fragment at m/z 145 . This fragment is a stable acylium ion, which can be a prominent peak.

-

-

Retro-Diels-Alder (RDA) Fragmentation:

-

A hallmark of flavonoid and chromone fragmentation. The C-ring undergoes a retro-cycloaddition, cleaving across the oxygen heteroatom and the C4-C4a bond. This typically results in a fragment containing the benzene ring and the carbonyl group. For the protonated molecule, this would lead to the formation of a key ion at m/z 121 , corresponding to the protonated salicylic acid radical cation.

-

-

Loss of Carbon Monoxide (CO):

-

Carbonyl-containing compounds readily lose a neutral CO molecule (28 Da).[9] This can occur from the molecular ion or subsequent fragments. For instance, the M+• at m/z 214 could lose CO to form an ion at m/z 186 . The fragment at m/z 145 could also lose CO to yield an ion at m/z 117 .

-

-

Formation of the Benzofuranoyl Cation:

-

Following the loss of CO, the resulting ion at m/z 186 can rearrange and lose a fluorine radical to form a stable benzofuranoyl cation at m/z 147 .

-

The proposed fragmentation pathways under both EI and ESI-MS/MS conditions are summarized below.

Sources

- 1. Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity [mdpi.com]

- 2. imreblank.ch [imreblank.ch]

- 3. diva-portal.org [diva-portal.org]

- 4. pub.h-brs.de [pub.h-brs.de]

- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. longdom.org [longdom.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

FT-IR spectrum of 2-(trifluoromethyl)-4H-chromen-4-one

Title: Structural Validation of 2-(Trifluoromethyl)-4H-chromen-4-one via ATR-FTIR: A Technical Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide provides a rigorous framework for the vibrational characterization of This compound (2-TFM-Chromone). As a bioisosteric scaffold in drug discovery, the chromone ring system exhibits distinct pharmacological potential, while the trifluoromethyl (

This document moves beyond basic spectral listing. It details the mechanistic origin of key vibrational bands, establishes a self-validating acquisition protocol using Attenuated Total Reflectance (ATR), and provides a logic-gated workflow for distinguishing the target molecule from common synthetic impurities.

Part 1: Chemical Context & Vibrational Theory[1]

The target molecule integrates a

-

The Conjugated Carbonyl (

): Unlike aliphatic ketones ( -

The Trifluoromethyl Rotor (

): The -

The Heterocyclic Ether: The ring oxygen contributes asymmetric stretching modes, typically coupled with the backbone vibrations.

Part 2: Experimental Protocol (Self-Validating ATR-FTIR)

Objective: To acquire a high-fidelity spectrum free from atmospheric interference and crystal contact artifacts.

Instrument Configuration:

-

Mode: Attenuated Total Reflectance (ATR) with a Single-Bounce Diamond or ZnSe crystal.

-

Detector: DTGS (Deuterated Triglycine Sulfate) for linearity or MCT (Mercury Cadmium Telluride) for high sensitivity.

-

Resolution:

(Standard) or -

Scans: 64 scans (Sample) / 64 scans (Background).

Step-by-Step Workflow:

-

Crystal Conditioning: Clean the ATR crystal with isopropanol. Validation: Run a "preview" scan. If peaks appear in the

range, residual solvent or organic contamination is present. Repeat cleaning. -

Background Acquisition: Collect the background spectrum in open air. Critical Mechanism: This subtracts the rotational-vibrational bands of atmospheric

and -

Sample Loading: Place approximately 2–5 mg of the solid 2-TFM-Chromone onto the crystal center.

-

Pressure Application: Lower the pressure clamp. Causality: High pressure ensures intimate contact between the solid particles and the crystal, maximizing the evanescent wave penetration (depth of penetration

). -

Acquisition & Quality Check:

-

Check 1: Is the baseline flat? (If sloped, contact is poor).

-

Check 2: Is the strongest peak absorbance between 0.1 and 1.0 A.U.? (If >1.5, detector saturation may occur, distorting peak ratios).

-

Part 3: Spectral Analysis & Assignment[2]

The following table synthesizes the characteristic vibrational modes for this compound. These values are derived from established group frequencies for fluorinated heterocycles.

Table 1: Characteristic Vibrational Assignments

| Functional Group | Frequency Region ( | Intensity | Mode Assignment & Mechanistic Insight |

| Aromatic C-H | Weak | ||

| Carbonyl | Strong | ||

| Alkene/Arene | Medium | ||

| Aromatic Ring | Medium | Skeletal vibrations of the fused benzene ring. | |

| Trifluoromethyl | Very Strong | ||

| Ether (Ring) | Strong | ||

| Out-of-Plane | Strong |

Note on Impurity Detection: If a broad band appears at

, suspect moisture () or uncyclized intermediates (phenol ). If a sharp peak appears at , suspect non-conjugated ester starting materials (e.g., ethyl trifluoroacetoacetate residues).

Part 4: Visualization of Structural Logic

The following diagrams illustrate the decision-making process for validating the structure based on spectral data.

Diagram 1: Spectral Acquisition & Validation Workflow

Caption: Self-validating ATR-FTIR acquisition workflow ensuring data integrity and exclusion of atmospheric artifacts.

Diagram 2: Structural Confirmation Logic Tree

Caption: Decision logic for confirming the 2-(trifluoromethyl)-chromone scaffold and identifying common synthetic failures.

References

-

NIST Chemistry WebBook. Infrared Spectra of Fluorinated Hydrocarbons. National Institute of Standards and Technology. Available at: [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

- Larkin, P.Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier, 2011.

-

Journal of Fluorine Chemistry.Synthesis and spectral characterization of trifluoromethyl-substituted heterocycles. (Contextual grounding for

vibrational intensity). Available at: [Link]

Sources

Structural Dynamics and Crystallographic Characterization of 2-(Trifluoromethyl)-4H-chromen-4-one Derivatives

Executive Summary

The incorporation of a trifluoromethyl (

While the chromone core is a privileged scaffold exhibiting anti-inflammatory and anticancer activities, the

The Fluorine Effect: Electronic & Steric Rationale

Before attempting synthesis, it is vital to understand why this structure behaves differently from non-fluorinated analogs.

-

Electronic Withdrawal: The strong electron-withdrawing nature of the

group at C2 decreases the electron density of the pyrone ring, making the carbonyl oxygen (C4=O) less basic. This affects hydrogen bond acceptor capability during crystallization. -

Steric Bulk: The Van der Waals radius of the

group ( -

Intermolecular Interactions: Unlike the classic hydrogen bond, fluorine participates in weak, electrostatic-driven interactions. In the crystal lattice,

interactions often replace strong H-bonds as the primary stabilizing force.

Synthesis & Crystallization Protocol

The synthesis of 2-trifluoromethylchromones requires a robust method to handle the volatility of fluorinated reagents and the sensitivity of the intermediates. We utilize a modified Claisen condensation followed by acid-catalyzed cyclization.

Validated Synthesis Workflow

Reagents:

-

Substituted 2'-hydroxyacetophenone (1.0 eq)

-

Ethyl trifluoroacetate (1.2 - 1.5 eq)

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH) (2.0 eq)

-

Solvent: Anhydrous Ethanol (EtOH) or THF

-

Cyclization Agent: Glacial Acetic Acid / HCl

Step-by-Step Protocol:

-

Claisen Condensation:

-

Dissolve 2'-hydroxyacetophenone in anhydrous EtOH/THF.

-

Cool to 0°C. Slowly add base (NaOEt/NaH) to generate the phenoxide/enolate. Causality: Low temperature prevents polymerization of the reactive fluorinated ester.

-

Dropwise addition of ethyl trifluoroacetate.

-

Stir at room temperature (RT) for 12–24 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of acetophenone indicates formation of the diketone intermediate (often exists as an enol).

-

-

Cyclization:

-

Purification:

-

Recrystallize from Ethanol/Water or Hexane/Chloroform. Note: Fluorinated compounds often "oil out" in pure water; a co-solvent is essential.

-

Synthesis Logic Diagram

Figure 1: Step-wise synthesis pathway transforming acetophenones to 2-trifluoromethylchromones.

Crystallographic Characterization

Obtaining a single crystal suitable for X-ray diffraction is the gold standard for structural validation.

Crystal Growth Strategy

Fluorinated chromones exhibit high lipophilicity. Standard aqueous methods often fail.

-

Method A (Slow Evaporation): Dissolve 20 mg in Acetone or Ethyl Acetate. Cover with parafilm, poke 3-5 holes, and leave in a vibration-free environment at 4°C.

-

Method B (Vapor Diffusion): Dissolve in minimal THF (inner vial). Place in a jar containing Pentane (outer reservoir). The non-polar pentane diffuses into the THF, slowly lowering solubility and forcing ordered packing.

Structural Analysis & Packing Motifs

Once solved (typically using Direct Methods via SHELXS/SHELXT), the structure reveals critical interactions.

Data Summary Table: Typical Parameters for 2-CF3-Chromones

| Parameter | Typical Value / Observation | Significance |

| Crystal System | Monoclinic or Triclinic | Most common due to asymmetry of the CF3 group. |

| Space Group | Centrosymmetric packing is favored to balance dipoles. | |

| Twist Angle | 0° - 15° (C2-C3) | The chromone core is planar; C3-aryl rings may twist due to steric clash with C2-CF3. |

| C-F Bond Length | 1.32 - 1.35 Å | Typical for |

| Packing Motif | Slipped | CF3 bulk prevents perfect face-to-face stacking. |

Key Intermolecular Interactions

In the absence of strong H-bond donors (unless OH groups are present), the lattice is stabilized by "weak" forces that are collectively strong:

- Hydrogen Bonds: The carbonyl oxygen (C4=O) acts as an acceptor for aromatic protons from neighboring molecules.

- Interactions: The fluorine atoms act as weak acceptors.[7] Distances are typically 2.3–2.6 Å. These often form infinite chains or dimers.

- Stacking: Centroid-to-centroid distances of 3.6–3.9 Å are common. The electron-deficient pyrone ring (due to CF3) stacks effectively with electron-rich benzene rings of adjacent molecules.

Interaction Hierarchy Diagram

Figure 2: Hierarchy of intermolecular forces stabilizing the 2-CF3-chromone crystal lattice.

Case Study: 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one[8]

To illustrate these principles, we examine a specific derivative used in FPR antagonist research.

-

Structure: This molecule features a hydroxyl group at C7 and a methoxyphenyl ring at C3, adjacent to the C2-CF3 group.

-

Crystallographic Finding: The steric clash between the bulky C2-CF3 and the C3-aryl ring forces a significant deviation from planarity. The dihedral angle between the chromone plane and the exocyclic benzene ring is observed to be approximately 88° [1].

-

Implication: This orthogonality disrupts extended

-stacking, leading to a lattice dominated by hydrogen bonding (

References

-

Synthesis and crystal structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Trifluoroacetylation of 2-Methyl- and 2-Ethylchromones: A Convenient Access to 2-Trifluoroacetonyl Chromones. Source: ChemistrySelect / ResearchGate.[1] URL:[Link]

-

Intermolecular interactions in molecular crystals: what's in a name? (General reference on Fluorine interactions). Source: Royal Society of Chemistry (RSC). URL:[Link]

-

Crystal structure of 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one. Source: Acta Crystallographica Section E / NIH. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 3. US4879407A - Process for the preparation of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 4. 2-(4-Chlorophenyl)chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 6. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

molecular weight and formula of 2-(trifluoromethyl)-4H-chromen-4-one

An In-Depth Technical Guide to 2-(Trifluoromethyl)-4H-chromen-4-one: Synthesis, Properties, and Therapeutic Potential

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The 4H-chromen-4-one (chromone) scaffold is a privileged heterocyclic system that forms the core of numerous naturally occurring and synthetic compounds with significant biological activities.[1] Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of agents with anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity through specific molecular interactions.[4][5] This guide provides a comprehensive technical overview of this compound, a molecule that synergistically combines the potent biological scaffold of chromone with the advantageous physicochemical properties of the trifluoromethyl group. We will delve into its fundamental properties, synthetic pathways, characterization, and its burgeoning potential in drug discovery and development.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its identification, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅F₃O₂ | PubChem[6] |

| Molecular Weight | 214.14 g/mol | PubChem[6], Sigma-Aldrich[7] |

| IUPAC Name | 2-(trifluoromethyl)chromen-4-one | PubChem[6] |

| CAS Number | 151668-40-5 | PubChem[6] |

| Synonyms | 2-(Trifluoromethyl)chromone, 2-(Trifluoromethyl)-4H-1-benzopyran-4-one | PubChem[6] |

| InChIKey | ABPAKMJTQTVEDR-UHFFFAOYSA-N | PubChem[6] |

| SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C(F)(F)F | PubChem[6] |

Synthesis and Mechanistic Considerations

The synthesis of 4H-chromen-4-ones can be achieved through several established routes, often involving the cyclization of a 2'-hydroxyacetophenone derivative. For 2-substituted chromones, a common and efficient strategy is the Baker-Venkataraman rearrangement followed by cyclization, or more direct methods involving condensation and subsequent oxidative cyclization.

A prevalent method involves the reaction of a 2'-hydroxyacetophenone with a trifluoroacetic acid derivative (such as the anhydride or ester) to form an intermediate, which then undergoes intramolecular cyclization.

Illustrative Synthetic Pathway: Intramolecular Wittig Reaction

A novel and efficient one-pot method for synthesizing the 4H-chromen-4-one core involves an intramolecular Wittig reaction.[8] While not specific to the trifluoromethyl derivative, this pathway highlights the modern strategies employed for chromone synthesis. The process begins with O-acylsalicylic acids, which are converted into acylphosphoranes. These intermediates then undergo a cyclization on the ester carbonyl to yield the final chromone structure in high yields.[8]

Caption: General synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra require experimental acquisition, the expected features can be predicted based on its chemical structure.

-

¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the fused benzene ring. A distinct singlet for the proton at the C3 position would also be expected, likely downfield due to the influence of the adjacent carbonyl and oxygen atom.

-

¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C4) around 175-185 ppm. The carbon attached to the trifluoromethyl group (C2) would also be distinct, along with other aromatic and vinylic carbons.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A sharp singlet would be expected, confirming the presence and chemical environment of the single -CF3 group.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula (C₁₀H₅F₃O₂) of the compound.[9]

Biological Activity and Drug Development Potential

The chromone scaffold is a well-established pharmacophore, and the addition of a trifluoromethyl group further enhances its drug-like properties.

Rationale for Therapeutic Potential

The trifluoromethyl group is highly lipophilic and electron-withdrawing. Its incorporation into the chromone scaffold can lead to:

-

Enhanced Membrane Permeability: Increased lipophilicity can improve the compound's ability to cross cell membranes and reach intracellular targets.[4]

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[4]

-

Improved Target Binding: The strong dipole of the -CF3 group can lead to favorable interactions (such as hydrogen or halogen bonds) with amino acid residues in the active site of target proteins, enhancing binding affinity and potency.[4]

Caption: Structure-Activity Relationship Logic Flow.

Known Biological Activities of Related Analogs

-

Anticancer Activity: Numerous chromone derivatives have demonstrated potent anticancer activity.[10] For instance, certain N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have shown promising cytotoxicity against human lung and breast cancer cell lines.[11] The mechanism often involves the inhibition of key signaling pathways, such as the PKB (Akt) pathway, which is critical for cancer cell survival.[12]

-

Antioxidant Activity: The chromone nucleus is associated with antioxidant properties. Derivatives have shown significant radical scavenging activity in assays such as DPPH, nitric oxide, and hydrogen peroxide scavenging.[11]

-

Anti-inflammatory Effects: Synthetic isoflavones, which share the chromen-4-one core, have been identified as potent antagonists of formyl peptide receptors (FPRs), playing a key role in modulating inflammatory responses.[13]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol provides a self-validating system for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the title compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

-

Cell Culture:

-

Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Trypsinize confluent cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.

-

Replace the media in the wells with 100 µL of the media containing the respective compound concentrations. Include wells with media only (blank), cells with vehicle (DMSO control), and a positive control (e.g., Doxorubicin).

-

Incubate for 48 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance of Treated / Absorbance of Control) * 100.

-

Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

This compound is a synthetically accessible molecule that stands at the intersection of a biologically validated scaffold and a pharmacologically advantageous functional group. Its robust physicochemical properties, conferred by the trifluoromethyl moiety, make it an attractive candidate for further investigation in drug discovery. The demonstrated anticancer, antioxidant, and anti-inflammatory potential of closely related analogs provides a strong rationale for its exploration as a lead compound for developing novel therapeutics. Future research should focus on elucidating its specific molecular targets and mechanisms of action to fully realize its therapeutic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, D., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. Retrieved from [Link]

-

Lee, Y. H., & Jeon, J.-K. (2022). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. MDPI. Retrieved from [Link]

-

Kumar, D., et al. (2020). 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold. PubMed. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,3-dihydro-4H-chromen-4-one. Retrieved from [Link]

-

Dastrop, D. J., et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. National Institutes of Health. Retrieved from [Link]

-

Ximbio. (n.d.). 4-trifluoromethyl-7-hydrazinyl-2H-chromen-2-one (TFCH) biomolecular fluorophore small molecule. Retrieved from [Link]

-

Mhlongo, N. N., et al. (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. MDPI. Retrieved from [Link]

-

Troshkova, A. M., et al. (2022). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. Odesa I. I. Mechnikov National University. Retrieved from [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2017). Advances in the Synthesis of 4H-Chromen-4-ones. SciSpace. Retrieved from [Link]

-

Patil, S. B., et al. (2021). Synthesis, Characterization and Theoretical Insights into Molecular Properties of 2-(4-fluorophenyl)-4H-chromen-4-one. JACS Directory. Retrieved from [Link]

-

Mezo, A. R. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

Chen, S., et al. (2022). Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Royal Society of Chemistry. Retrieved from [Link]

-

Kumar, G. S., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. PubMed Central. Retrieved from [Link]

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Kollipara, P. K., et al. (2014). Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells. ResearchGate. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. This compound | C10H5F3O2 | CID 715690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 11. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)-4H-chromen-4-one in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(trifluoromethyl)-4H-chromen-4-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive publicly available experimental data, this document synthesizes theoretical principles, physicochemical properties, and established methodologies to offer a robust framework for understanding and determining its solubility in common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical protocols to facilitate laboratory work and predictive analysis.

Introduction: The Significance of this compound and its Solubility

The 4H-chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the chromone ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The -CF3 group is a strong electron-withdrawing group, which can alter the electron distribution within the molecule and impact its interactions with solvents and biological macromolecules.

Understanding the solubility of this compound in organic solvents is paramount for a multitude of applications. In drug discovery, solubility dictates the choice of solvents for reaction chemistry, purification, and formulation. For in-vitro and in-vivo studies, appropriate solubility is crucial for achieving desired concentrations and ensuring bioavailability. In materials science, the solubility profile governs the selection of solvents for processing and fabrication of thin films and other advanced materials.

This guide will delve into the theoretical underpinnings of solubility, the specific influence of the trifluoromethyl group, a detailed experimental protocol for solubility determination, and a representative solubility profile based on the compound's structural attributes.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like."[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process can be broken down into three energetic steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. For a substance to dissolve, the Gibbs free energy change (ΔGsol) must be negative, which is determined by the enthalpy and entropy of solution (ΔSsol) according to the equation: ΔGsol = ΔHsol - TΔSsol.[3][4]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C10H5F3O2 | [1] |

| Molecular Weight | 214.14 g/mol | [1] |

| XLogP3-AA (Predicted) | 2.8 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 (the carbonyl and ether oxygens) | [1] |

The predicted XLogP3-AA value of 2.8 suggests that the compound is moderately lipophilic. The presence of two hydrogen bond acceptors and no donors indicates that it can interact with protic solvents, but cannot self-associate through hydrogen bonding.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a key determinant of the solubility of this compound. Its effects are multifaceted:

-

Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group, which generally enhances solubility in non-polar organic solvents.

-

Electron-Withdrawing Nature: The strong inductive effect of the -CF3 group reduces the basicity of the carbonyl oxygen, potentially weakening its hydrogen bonding interactions with protic solvents compared to its non-fluorinated analog.

-

Dipole Moment: The C-F bonds are highly polarized, contributing to a significant local dipole moment that can influence interactions with polar solvents.

Experimental Determination of Solubility: A Standardized Protocol

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7] The following protocol provides a detailed, step-by-step procedure for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane) of high purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.

-

After agitation, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility, taking into account the dilution factor.

-

Predicted Solubility Profile of this compound

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Very Low | Non-polar solvent with only London dispersion forces; poor interaction with the polar chromone core. |

| Toluene | 2.4 | Low to Moderate | Aromatic solvent can engage in π-π stacking with the chromone ring, but overall polarity is low. |

| Dichloromethane | 3.1 | Moderate to High | Polar aprotic solvent; its dipole can interact favorably with the polar groups of the solute. |

| Ethyl Acetate | 4.4 | Moderate to High | Polar aprotic solvent with a hydrogen bond acceptor (carbonyl group) that can interact with the solute. |

| Acetone | 5.1 | High | Polar aprotic solvent with a strong dipole and a hydrogen bond accepting carbonyl group. |

| Acetonitrile | 5.8 | High | Polar aprotic solvent with a large dipole moment. |

| Ethanol | 4.3 | High | Polar protic solvent that can act as a hydrogen bond donor to the carbonyl and ether oxygens of the solute. |

| Methanol | 5.1 | High | Similar to ethanol, but more polar, leading to potentially higher solubility. |

Disclaimer: The predicted solubility is a qualitative estimation and should be confirmed by experimental determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not solely dependent on the choice of solvent but is also influenced by several other factors.

Caption: Key factors influencing solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[8][9] However, this relationship should be determined experimentally.

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

-

Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs will have different lattice energies, leading to variations in solubility.

-

Purity of Solute and Solvent: Impurities can either increase or decrease the measured solubility.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive theoretical and practical framework for understanding and determining the solubility of this compound in organic solvents. While a lack of public experimental data necessitates a predictive approach to its solubility profile, the principles and protocols outlined herein offer a solid foundation for researchers. The provided experimental workflow for the shake-flask method is a robust and reliable approach to generate the much-needed quantitative data.

Future work should focus on the systematic experimental determination of the solubility of this compound in a wide range of solvents at various temperatures. Such data would be invaluable for the development of predictive solubility models, such as those based on machine learning, which are becoming increasingly important in accelerating drug discovery and materials science research.[10][11]

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 715690, this compound. Retrieved from [Link]

-

ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. Retrieved from [Link]

-